molecular formula C13H11NO2 B1586845 4-(3'-Pyridyl)phenylacetic acid CAS No. 51061-71-3

4-(3'-Pyridyl)phenylacetic acid

Cat. No. B1586845
CAS RN: 51061-71-3
M. Wt: 213.23 g/mol
InChI Key: ROODCPVYMCCLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 4-(3’-Pyridyl)phenylacetic acid is an organic compound with the empirical formula C13H11NO2 . It contains a phenyl functional group and a carboxylic acid functional group.

  • It is a white solid with a disagreeable odor.

  • Notably, it is used in the illicit production of phenylacetone, which is further used in the manufacture of substituted amphetamines.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details on the synthesis of this compound. However, it likely involves reactions between appropriate precursors.





  • Molecular Structure Analysis



    • The molecular formula is C13H11NO2 .

    • The SMILES string representation is OC(=O)Cc1ccc(cc1)-c2cccnc2 .

    • The InChI key is ROODCPVYMCCLGD-UHFFFAOYSA-N .





  • Chemical Reactions Analysis



    • No specific reactions were found for this compound in the literature.





  • Physical And Chemical Properties Analysis



    • Melting Point : Not available.

    • Solubility : Insoluble in water.

    • Toxicity : Acute oral toxicity (LD50) in mice is 2250 mg/kg.




  • Scientific Research Applications

    Synthesis and Characterization

    The synthesis and study of derivatives related to 4-(3'-Pyridyl)phenylacetic acid have been explored for their potential in producing biologically active compounds and as precursors for further chemical transformations. For instance, N-acylated derivatives of phenylacetic acid amide were synthesized to investigate the influence of different acylating agents on product yields. These compounds have shown interest due to their biological activities and potential as starting materials for preparing pyrimidin-4(1)-one derivatives (Anenko et al., 2020).

    Metal Complexation for Structural and Electronic Properties

    The complexation of 4-substituted phenyl arms, including the pyridyl moiety, with metals has been extensively studied for their structural and electronic properties. Tricarbonylrhenium complexes with 2-pyridyl-1,2,3-triazole ligands bearing a 4-substituted phenyl arm were synthesized and characterized. These complexes displayed significant influences on both the ligands and their corresponding metal complexes' geometry, demonstrating the role of the pendant arm in affecting the photophysical properties of these compounds (Wolff et al., 2013).

    Bioorthogonal Chemistry for Antitumour Applications

    The application of bioorthogonal chemistry in antitumor therapy has been explored using derivatives related to 4-(3'-Pyridyl)phenylacetic acid. A bioorthogonal chemical system capable of controlled release of drugs within tumour cells in mice was developed. This system utilized a cancer-imaging probe to selectively release an active compound into tumor cells, demonstrating a robust antitumor immune response (Wang et al., 2020).

    Supramolecular Chemistry and Photoluminescence

    Supramolecular complexes involving derivatives of phenylacetic acid, including those with pyridyl groups, have been synthesized and characterized for their crystal structures and photoluminescent properties. Such studies highlight the diversity of coordination motifs and the influence of metal centers and counter anions on the structures and photophysical behaviors of these complexes (Guo et al., 2013).

    Organelle Specificity in Cellular Imaging

    The modification of ligands related to 4-(3'-Pyridyl)phenylacetic acid for cellular imaging applications has shown that such compounds can achieve organelle specificity. By manipulating functional groups, researchers have developed complexes that can selectively label lipid droplets within cells, demonstrating the potential for specific imaging applications and the study of cellular functions (Bader et al., 2014).

    Safety And Hazards



    • Causes serious eye irritation.

    • Wear eye protection when handling.

    • Always follow safety guidelines and precautions.




  • Future Directions



    • Research on the synthesis, reactivity, and potential applications of this compound could provide valuable insights for drug development or other fields.




    properties

    IUPAC Name

    2-(4-pyridin-3-ylphenyl)acetic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H11NO2/c15-13(16)8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8H2,(H,15,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ROODCPVYMCCLGD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CN=C1)C2=CC=C(C=C2)CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H11NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50375194
    Record name 4-(3'-Pyridyl)phenylacetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50375194
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    213.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(3'-Pyridyl)phenylacetic acid

    CAS RN

    51061-71-3
    Record name 4-(3'-Pyridyl)phenylacetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50375194
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 51061-71-3
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(3'-Pyridyl)phenylacetic acid
    Reactant of Route 2
    Reactant of Route 2
    4-(3'-Pyridyl)phenylacetic acid
    Reactant of Route 3
    Reactant of Route 3
    4-(3'-Pyridyl)phenylacetic acid
    Reactant of Route 4
    Reactant of Route 4
    4-(3'-Pyridyl)phenylacetic acid
    Reactant of Route 5
    Reactant of Route 5
    4-(3'-Pyridyl)phenylacetic acid
    Reactant of Route 6
    Reactant of Route 6
    4-(3'-Pyridyl)phenylacetic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.